molecular formula C36H60N10O12 B12111400 H-DL-Asn-DL-Ala-DL-Pro-DL-Val-DL-Ser-DL-xiIle-DL-Pro-DL-Gln-OH

H-DL-Asn-DL-Ala-DL-Pro-DL-Val-DL-Ser-DL-xiIle-DL-Pro-DL-Gln-OH

Cat. No.: B12111400
M. Wt: 824.9 g/mol
InChI Key: DWLTUUXCVGVRAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

    • Physalaemin can be synthesized through solid-phase peptide synthesis (SPPS) or solution-phase synthesis.
    • In SPPS, the peptide chain is assembled step by step on a solid support using protected amino acids.
    • The reaction conditions involve coupling, deprotection, and purification steps.
    • Industrial production methods may vary, but SPPS remains a common approach for peptide synthesis.
  • Chemical Reactions Analysis

    • Physalaemin can undergo various reactions:

        Amide bond formation: During peptide synthesis, amide bonds are formed between amino acids.

        Oxidation and reduction: Depending on the context, disulfide bridges may form or break.

        Substitution reactions: Modifications can occur at specific amino acid residues.

    • Common reagents include coupling agents (e.g., HBTU, HATU), protecting groups (e.g., Boc, Fmoc), and reducing agents (e.g., TCEP).
    • Major products include the full-length peptide and any modified forms.
  • Scientific Research Applications

      Chemistry: Physalaemin serves as a model peptide for studying peptide synthesis and structure.

      Biology: It has been investigated for its effects on cell signaling pathways and receptor interactions.

      Medicine: Research explores its potential as an analgesic, anti-inflammatory, or antimicrobial agent.

      Industry: Peptide-based drugs and diagnostics may benefit from insights gained through physalaemin studies.

  • Mechanism of Action

    • Physalaemin interacts with specific receptors, such as calcitonin receptors.
    • It modulates calcium homeostasis, affecting bone metabolism and pain perception.
    • The exact molecular targets and pathways involved require further investigation.
  • Comparison with Similar Compounds

    Properties

    IUPAC Name

    5-amino-2-[[1-[2-[[2-[[2-[[1-[2-[(2,4-diamino-4-oxobutanoyl)amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C36H60N10O12/c1-6-18(4)28(35(56)46-14-8-9-23(46)31(52)41-21(36(57)58)11-12-25(38)48)44-30(51)22(16-47)42-33(54)27(17(2)3)43-32(53)24-10-7-13-45(24)34(55)19(5)40-29(50)20(37)15-26(39)49/h17-24,27-28,47H,6-16,37H2,1-5H3,(H2,38,48)(H2,39,49)(H,40,50)(H,41,52)(H,42,54)(H,43,53)(H,44,51)(H,57,58)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DWLTUUXCVGVRAV-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CC(=O)N)N
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C36H60N10O12
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    824.9 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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